Benzyl 4-amino-2,2-dimethylbutanoate
Description
Benzyl 4-amino-2,2-dimethylbutanoate is a branched-chain amino ester derivative with a benzyl ester group and an amino substituent at the fourth carbon position. These compounds are typically used in laboratory research as intermediates in organic synthesis, peptide modifications, or pharmaceutical development .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
benzyl 4-amino-2,2-dimethylbutanoate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,8-9-14)12(15)16-10-11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3 |
InChI Key |
UKGDQKRJMCCEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-2,2-dimethylbutanoate typically involves the esterification of 4-amino-2,2-dimethylbutanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is generally carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-2,2-dimethylbutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include benzyl alcohols, primary amines, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 4-amino-2,2-dimethylbutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 4-amino-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The benzyl group can facilitate the compound’s binding to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of benzyl 4-amino-2,2-dimethylbutanoate, highlighting differences in functional groups, safety profiles, and applications:
Structural and Functional Differences
- The 4-methoxybenzyl analog (CAS 3209-71-0) introduces electron-donating methoxy groups, which may alter reactivity in coupling reactions or photostability . tert-Butyl esters (e.g., CAS 1872039-50-3) are often used as protecting groups for carboxylic acids due to their stability under acidic conditions .
- Bromo substituents (e.g., in methyl 4-bromo-2,2-dimethylbutanoate) introduce electrophilic reactivity, making the compound suitable for cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
